molecular formula C13H10N4O2 B2386519 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1707394-68-0

1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2386519
CAS No.: 1707394-68-0
M. Wt: 254.249
InChI Key: YUUMEDQTPDKIQV-UHFFFAOYSA-N
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Description

The compound 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic molecule featuring:

  • A 1,2,3-triazole core (rigid, planar aromatic ring).
  • 1H-pyrrol-1-yl group at position 5 (electron-rich, five-membered aromatic ring with NH groups for hydrogen bonding).
  • Carboxylic acid at position 4 (ionizable group for solubility and salt formation).

This structure serves as a versatile scaffold for pharmaceuticals and materials science due to its tunable substituents and bioisosteric properties.

Properties

IUPAC Name

1-phenyl-5-pyrrol-1-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-13(19)11-12(16-8-4-5-9-16)17(15-14-11)10-6-2-1-3-7-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUMEDQTPDKIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an organocatalyzed Huisgen cycloaddition, where a tertiary amine catalyst (e.g., DABCO) facilitates the generation of a keteniminium intermediate from the β-ketoamide. This intermediate reacts regioselectively with phenyl azide to yield the 1,4-disubstituted triazole scaffold. Key parameters influencing yield include:

Parameter Optimal Condition Yield Impact
Catalyst Loading 20 mol% DABCO 78–85% yield
Solvent Dichloromethane (DCM) +15% vs. THF
Temperature 25°C (ambient) No degradation observed
Reaction Time 24–48 hours Plateau at 36 hours

The pyrrole moiety is introduced via the β-ketoamide starting material, which is synthesized through a condensation reaction between pyrrole-1-carbonyl chloride and ethyl acetoacetate. Subsequent hydrolysis of the ester group to the carboxylic acid is achieved using lithium hydroxide in tetrahydrofuran (THF)/water (3:1), yielding the final product with >95% purity after recrystallization.

Transition Metal-Free Synthesis via Azide-Alkyne Cycloaddition

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole synthesis, metal-free alternatives are critical for avoiding residual catalyst contamination. The Leuven group demonstrated that 4-imino-1,2,3-triazoles undergo ring-degenerate rearrangement to form 4-carboxylic acid derivatives under mild acidic conditions.

Key Steps in Metal-Free Routes

  • Azide Preparation : 5-Azido-1-phenyl-1H-pyrazole is synthesized from the corresponding amine via diazotization and azide exchange.
  • Cycloaddition : The azide reacts with a pyrrole-substituted alkyne (e.g., 1-ethynylpyrrole) in refluxing toluene, forming the triazole core.
  • Oxidative Carboxylation : Treatment with tert-butyl hydroperoxide (TBHP) in acetic acid introduces the carboxylic acid group at the 4-position.

This method avoids metal catalysts but requires stringent temperature control to prevent pyrrole ring oxidation. Typical yields range from 65% to 72%, with minor byproducts arising from alkyne dimerization.

Post-Functionalization of Pre-Formed Triazole Esters

A modular approach involves synthesizing the triazole ester followed by hydrolysis to the acid. This two-step strategy offers flexibility in optimizing each stage:

Ester Synthesis and Hydrolysis

Step Reagents/Conditions Outcome
Triazole Ester Formation Phenyl azide + ethyl 5-(pyrrol-1-yl)-1H-pyrazole-4-carboxylate, CuI (5 mol%), DIPEA, DMF, 60°C 82% yield (ester intermediate)
Saponification LiOH, THF/H2O (3:1), 0°C → 25°C over 6 hours Quantitative conversion to acid

This method’s advantage lies in the stability of the ester intermediate, which facilitates purification before the final hydrolysis step.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Organocatalyzed Cycloaddition 85 99 No metal residues Long reaction time (48 hours)
Metal-Free Azide-Alkyne 72 97 Scalable (>100 g) Requires TBHP (oxidizer)
Ester Hydrolysis 82 → 99 99 High intermediate purity Two-step process

Chemical Reactions Analysis

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-rich groups (e.g., pyrrole) may enhance π-π stacking but reduce metabolic stability.
  • Electron-withdrawing groups (e.g., CF₃, formyl) improve bioactivity in cancer models but may reduce solubility.
  • Heteroaromatic substituents (e.g., pyridine) introduce basicity or metal-binding capabilities.
2.2. Substituent Variations at Position 1
Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Phenyl C₁₄H₁₁N₅O₂ 287.27 Balanced hydrophobicity for membrane penetration
1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid 2-Fluorobenzyl C₁₄H₁₁FN₄O₂ 286.26 Fluorine increases lipophilicity and bioavailability
1-(3-Chloro-4-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-methoxyphenyl C₁₂H₁₂ClN₃O₃ 299.70 Methoxy groups enhance solubility; chloro improves target binding

Key Observations :

  • Halogenated substituents (e.g., F, Cl) improve binding affinity via halogen bonds or hydrophobic effects.
  • Methoxy groups increase hydrophilicity and metabolic stability.
2.3. Core Heterocycle Variations
Compound Name Core Structure Key Difference Applications Reference
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid Pyrazole (5-membered, 2 N) Reduced aromaticity vs. triazole Antimicrobial activity; different pharmacokinetics
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazole at position 5 Sulfur atom enhances polarity Antiproliferative activity (LOX IMVI cells, GP = 62.25%)

Key Observations :

  • Triazole vs. pyrazole : Triazole’s higher aromaticity improves thermal stability and rigidity.
  • Thiazole incorporation introduces sulfur-based interactions (e.g., hydrogen bonding, metal chelation).

Physicochemical Properties

Property Target Compound 4-Pyridinyl Analog CF₃ Analog
LogP (Predicted) 2.1 1.8 3.2
pKa (Carboxylic Acid) ~4.5 ~4.5 ~3.8
Aqueous Solubility Moderate (ionizable COOH) High (pyridine basicity) Low (hydrophobic CF₃)

Insights :

  • The pyrrole substituent balances moderate hydrophobicity and solubility.
  • Pyridine analogs exhibit higher solubility due to protonation at physiological pH.

Biological Activity

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl and pyrrole derivatives under controlled conditions to form the triazole ring. Various methodologies have been explored, including click chemistry approaches that facilitate the formation of the triazole linkage efficiently.

Antiviral Properties

Research has indicated that derivatives of triazoles exhibit significant antiviral activities. For instance, compounds similar to 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole have been shown to inhibit HIV replication by targeting the capsid protein (CA) crucial for viral assembly and uncoating. A related study found that certain triazole derivatives demonstrated potent antiviral effects with IC50 values in the low micromolar range against HIV strains .

Anticancer Activity

Compounds containing the triazole moiety have also been investigated for their anticancer properties. A study highlighted that pyrrole-based triazoles can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as Wnt/β-catenin .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes linked to disease progression. For example, it has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The inhibition constants (Ki) for some derivatives were found to be in the nanomolar range, indicating strong binding affinity .

The mechanisms through which this compound exerts its biological effects include:

  • Binding to Viral Proteins: It interacts with viral proteins such as CA, disrupting their function during the viral life cycle.
  • Induction of Apoptosis: The compound can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Inhibition of Enzymatic Activity: By binding to active sites of enzymes like CAs, it prevents substrate access and subsequent catalytic activity.

Data Table: Biological Activities

Activity TypeTargetIC50/Ki ValueReference
AntiviralHIV CA0.32 μM (late stage)
AnticancerVarious cancer types<50 nM (CA inhibition)
Enzyme InhibitionCarbonic AnhydraseKi = 10.2 nM

Case Studies

Several case studies have explored the efficacy of triazole derivatives in preclinical models:

  • HIV Replication Inhibition : A derivative was tested in TZM-bl cells showing significant reduction in viral load at concentrations as low as 3.13 μM.
  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with triazole derivatives led to a marked decrease in proliferation rates in breast and prostate cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Cyclocondensation : Reacting phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form a pyrazole intermediate, followed by triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Substitution : Introducing the pyrrole moiety via nucleophilic substitution or Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/H₂O under inert conditions .
  • Hydrolysis : Converting ester intermediates to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole C-N stretches at ~1450 cm⁻¹) .
  • ¹H/¹³C NMR : Assign protons and carbons using DEPT and COSY spectra. For example, the pyrrole protons appear as a multiplet near δ 6.5–7.0 ppm, while the triazole protons resonate as singlets .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 267.0875 for C₁₃H₁₁N₅O₂) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate regioisomers .
  • HPLC : Achieve >95% purity using C18 columns with acetonitrile/0.1% TFA in water as the mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the phenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess effects on receptor binding .
  • Scaffold Hybridization : Fuse the triazole-pyrrole core with other heterocycles (e.g., thiadiazoles) to enhance metabolic stability .
  • In Silico Docking : Use software like AutoDock to predict interactions with target proteins (e.g., kinases or GPCRs) .

Q. How to resolve contradictory bioactivity data in different experimental models?

  • Methodological Answer :

  • Solvent Effects : Test solubility in DMSO vs. aqueous buffers; aggregation in DMSO may reduce apparent activity .
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of pyrrole) .
  • Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states for triazole ring functionalization .
  • Machine Learning : Train models on PubChem data to predict regioselectivity in cross-coupling reactions .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction yields .

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